N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
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Overview
Description
N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules .
Preparation Methods
The synthesis of N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate nitrile and hydrazide precursors under acidic or basic conditions . The trifluoromethyl group can be introduced via radical trifluoromethylation, which has been extensively studied for its efficiency and selectivity . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-throughput screening and automated synthesis platforms .
Chemical Reactions Analysis
N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction rates and yields . Major products formed from these reactions vary based on the specific reaction pathway and conditions employed .
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets . The oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can be compared with other similar compounds, such as:
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are known for their stability and reactivity.
Oxadiazole derivatives: Compounds with the oxadiazole ring are widely studied for their diverse biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and oxadiazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c1-3-14(2,8-19)21-12(23)10-6-4-9(5-7-10)11-20-13(24-22-11)15(16,17)18/h4-7H,3H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHHUYUPTSWUNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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